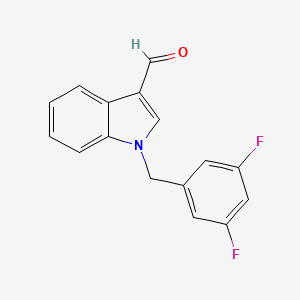

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(3,5-difluorophenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO/c17-13-5-11(6-14(18)7-13)8-19-9-12(10-20)15-3-1-2-4-16(15)19/h1-7,9-10H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGPWKQMOHZUIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381742 | |

| Record name | 1-(3,5-DIFLUOROBENZYL)-1H-INDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301822-68-4 | |

| Record name | 1-(3,5-DIFLUOROBENZYL)-1H-INDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide on Physicochemical Properties, Synthetic Workflows, and Pharmacophoric Utility

Executive Summary

In modern medicinal chemistry, the indole scaffold remains a privileged structure, frequently deployed in the development of kinase inhibitors, antiviral agents, and antimicrobial probes. The compound 1-(3,5-difluorobenzyl)-1H-indole-3-carbaldehyde ( [2]) represents a highly functionalized, advanced building block. The strategic installation of a 3,5-difluorobenzyl group at the N1 position imparts critical lipophilicity and metabolic stability, while the C3-aldehyde provides a versatile electrophilic handle for downstream pharmacophore assembly.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, field-proven guide to its physicochemical profiling, synthetic methodologies, and downstream applications, ensuring that every protocol discussed operates as a self-validating system.

Physicochemical Profiling & Structural Dynamics

Understanding the structural dynamics of this molecule is essential for predicting its behavior in both synthetic workflows and biological systems. The foundational data below is corroborated by [1].

Table 1: Core Physicochemical Data

| Property | Value |

| Chemical Name | 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde |

| CAS Number | 301822-68-4 |

| Molecular Formula | C16H11F2NO |

| Molecular Weight | 271.26 g/mol |

| MDL Number | MFCD01314204 |

| Key Functional Groups | Indole core, N-(3,5-difluorobenzyl) moiety, C3-aldehyde |

Mechanistic Insight: The 3,5-difluoro substitution on the benzyl ring exerts a strong electron-withdrawing inductive effect (-I). From a drug metabolism perspective, this fluorination pattern significantly increases the metabolic stability of the benzylic position against cytochrome P450-mediated oxidation—a common liability in unfluorinated benzyl indoles. Synthetically, the electron-rich nature of the indole pi-system is slightly modulated by this N-substituent, but the C3-aldehyde remains highly electrophilic and primed for nucleophilic attack, much like its parent compound, [3].

Synthetic Methodologies & Mechanistic Causality

The synthesis of 1-(3,5-difluorobenzyl)-1H-indole-3-carbaldehyde is typically achieved via the N-alkylation of 1H-indole-3-carbaldehyde. While seemingly straightforward, controlling the regioselectivity (N- vs. O-alkylation) and preventing aldol-type side reactions requires strict adherence to mechanistic principles.

Protocol 1: Optimized N-Alkylation Workflow

-

Reagents: 1H-indole-3-carbaldehyde (1.0 eq), 3,5-difluorobenzyl bromide (1.1 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), anhydrous N,N-Dimethylformamide (DMF).

-

Step 1: Deprotonation. Suspend NaH in anhydrous DMF at 0 °C under an argon atmosphere. Slowly add 1H-indole-3-carbaldehyde in portions.

-

Causality: Maintaining the reaction at 0 °C is critical. It controls the exothermic deprotonation of the indole N-H and prevents the thermal decomposition of DMF (which can generate dimethylamine, a competing nucleophile).

-

Self-Validation: The reaction is visually self-validating. The initial opaque suspension transitions to a clear, yellow-tinted solution upon the quantitative formation of the indolyl sodium salt, confirming complete deprotonation before the electrophile is introduced.

-

-

Step 2: Alkylation. Add 3,5-difluorobenzyl bromide dropwise over 15 minutes. Allow the reaction to warm to room temperature (25 °C) and stir for 2 hours.

-

Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive benzylic bromide. The "soft" nature of the indolyl nitrogen anion, combined with the polar aprotic solvent (DMF), dictates preferential N-alkylation via an SN2 mechanism, effectively suppressing any O-alkylation at the C3-carbonyl.

-

-

Step 3: Quenching & Isolation. Quench the reaction carefully with saturated aqueous NH4Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (3x).

-

Causality: NH4Cl provides a mildly acidic quench that safely neutralizes unreacted NaH without generating a highly basic aqueous layer (as NaOH would), which could otherwise trigger intermolecular aldol condensations of the C3-aldehyde.

-

Synthetic workflow and mechanistic pathway for the N-alkylation of 1H-indole-3-carbaldehyde.

Downstream Pharmacophoric Utility & Applications

The true value of this compound lies in its capacity to serve as a divergent hub for library generation. The C3-aldehyde is readily subjected to reductive aminations, Knoevenagel condensations, and Schiff base formations.

Protocol 2: Reductive Amination for Library Generation

-

Reagents: 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde (1.0 eq), Primary/Secondary Amine (1.2 eq), Sodium Triacetoxyborohydride [NaBH(OAc)3] (1.5 eq), 1,2-Dichloroethane (DCE), Acetic acid (catalytic).

-

Step 1: Imine/Iminium Formation. Combine the aldehyde and amine in DCE. Add 0.1 eq of glacial acetic acid. Stir at room temperature for 2 hours.

-

Causality: Mildly acidic conditions (pH ~4-5) protonate the carbonyl oxygen, increasing its electrophilicity and accelerating condensation without fully protonating the nucleophilic amine.

-

Self-Validation: This step is validated via LC-MS monitoring. The transient imine/iminium intermediate must be observed before the addition of the reductant, ensuring the condensation is complete and preventing the premature reduction of the starting aldehyde to an indole-3-methanol byproduct.

-

-

Step 2: Reduction. Add NaBH(OAc)3 in one portion. Stir for 12 hours.

-

Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent that selectively reduces the protonated iminium ion over the unreacted aldehyde.

-

Divergent downstream applications of the C3-aldehyde for pharmacophore assembly.

Analytical Validation (Closing the Loop)

To ensure scientific integrity, the synthesized 1-(3,5-difluorobenzyl)-1H-indole-3-carbaldehyde must be rigorously verified. The following spectral markers serve as the definitive proof of structure:

-

1H NMR (CDCl3, 400 MHz): The defining feature is the highly deshielded aldehyde proton, appearing as a sharp singlet at ~9.9–10.0 ppm. The benzylic CH2 protons, now shifted downfield due to the N-linkage and the electron-withdrawing difluorophenyl ring, appear as a distinct singlet at ~5.3–5.4 ppm. The indole C2-H is observed as a singlet at ~7.7–7.8 ppm.

-

19F NMR (CDCl3, 376 MHz): The two chemically equivalent fluorine atoms on the benzyl ring will present a characteristic signal (often a multiplet due to F-H coupling) around -109.0 to -110.0 ppm.

-

LC-MS (ESI+): The mass spectrum will display a dominant [M+H]+ pseudo-molecular ion peak at m/z 272.1, perfectly aligning with the calculated exact mass of the protonated species.

References

Solubility profile of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde in DMSO and methanol

An in-depth technical whitepaper on the solvation dynamics, thermodynamic profiling, and handling protocols for 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde.

Executive Summary

The compound 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde is a highly lipophilic, N-substituted indole derivative utilized in advanced synthetic chemistry and drug discovery. The addition of the 3,5-difluorobenzyl moiety to the N1 position of the indole core fundamentally alters its thermodynamic solubility profile compared to the parent molecule. This guide provides an authoritative, causality-driven framework for solvating this compound in aprotic (Dimethyl sulfoxide, DMSO) and protic (Methanol, MeOH) solvents, ensuring structural integrity and concentration accuracy for downstream biological or chemical assays.

Structural Causality and Physicochemical Profiling

To master the handling of any novel synthetic intermediate, one must first deconstruct its structure-property relationships (SPR).

The parent scaffold, indole-3-carboxaldehyde, possesses an N-H group that acts as a hydrogen bond donor, granting it baseline solubility in both DMSO (typically ~20 mg/mL) and methanol[1]. However, alkylating the N1 position with a 3,5-difluorobenzyl group introduces two critical physicochemical shifts:

-

Loss of the N-H Donor: The molecule transitions from a mixed hydrogen bond donor/acceptor to strictly a hydrogen bond acceptor (via the C3-aldehyde oxygen).

-

Increased Lipophilicity (LogP): The introduction of a bulky aromatic ring with two highly electronegative fluorine atoms dramatically increases the hydrophobic surface area and the crystal lattice energy.

Causality in Solvent Selection: Because the molecule can no longer donate hydrogen bonds, its solubility in protic solvents like methanol is entropically restricted. Conversely, in highly polar aprotic solvents like DMSO, the molecule thrives. The strong dipole of the S=O bond in DMSO perfectly aligns with the aldehyde dipole, while the hydrophobic methyl groups of DMSO readily solvate the difluorobenzyl ring via London dispersion forces. Halogenated indole derivatives routinely demonstrate enhanced DMSO solubility—often reaching up to 100 mg/mL when proper sonication is applied[2].

Table 1: Comparative Physicochemical & Solvation Profile

| Property / Parameter | Parent: Indole-3-carboxaldehyde | Target: 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde |

| H-Bond Donors | 1 (N-H) | 0 |

| H-Bond Acceptors | 1 (C=O) | 3 (C=O, 2x F) |

| Primary Solvation Force | H-Bonding & Dipole-Dipole | Dipole-Dipole & London Dispersion |

| Predicted DMSO Solubility | ~20 mg/mL (Standard) | >50 mg/mL (Highly Soluble) |

| Predicted MeOH Solubility | Soluble | Moderately Low (Requires heating/dilution) |

| Moisture Sensitivity | Low | High (Water acts as a rapid anti-solvent) |

Thermodynamic Solvent Interactions

Understanding the exact thermodynamic interactions dictates how we design our solvation protocols. The diagram below illustrates the divergent solvation pathways when introducing the compound to DMSO versus Methanol.

Thermodynamic interactions dictating solubility limits in DMSO versus Methanol.

Self-Validating Standard Operating Procedures (SOPs)

In drug development and analytical chemistry, a protocol is only as good as its built-in validation. Indole-3-carbaldehydes are typically synthesized via the Vilsmeier-Haack reaction[3], meaning trace impurities or high crystallinity can resist initial solvation. Furthermore, hygroscopic DMSO absorbs atmospheric moisture, which acts as a potent anti-solvent for lipophilic compounds, leading to silent precipitation[2].

To combat this, the following protocols utilize a Tyndall Effect Inspection . Visual clarity is deceptive; the human eye cannot easily distinguish between a true thermodynamic solution and a colloidal suspension of micro-crystals. By passing a focused laser beam through the vial, any undissolved micro-precipitates will scatter the light (Tyndall effect), immediately alerting the scientist that further energy (heat/sonication) is required.

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Objective: Create a highly concentrated, thermodynamically stable master stock.

-

Equilibration: Allow the solid 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde to equilibrate to room temperature inside a desiccator. Opening cold vials introduces condensation, and water will permanently cripple the solubility limit.

-

Massing: Weigh the desired mass into a sterile, amber glass vial. Causality: The indole core is susceptible to photo-oxidation; amber glass prevents UV-induced degradation.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity, newly opened).

-

Energy Input: Vortex vigorously for 60 seconds. Transfer to a bath sonicator and sonicate at 25°C for 5–10 minutes. Causality: Sonication provides the acoustic cavitation energy required to break the strong

stacking of the fluorinated aromatic rings in the crystal lattice. -

Self-Validation (Tyndall Test): Shine a red or green laser pointer through the cross-section of the vial in a dimly lit room.

-

Pass: The beam passes through invisibly. The solution is true.

-

Fail: A visible "beam path" appears. Micro-precipitates remain. Apply gentle heating (37°C) and re-sonicate.

-

-

Storage: Purge the vial headspace with inert Argon or Nitrogen gas to prevent aldehyde oxidation. Aliquot into single-use tubes and store at -80°C for up to 6 months[2].

Protocol B: Preparation of Working Dilutions in Methanol

Objective: Create a lower-concentration working solution for assays without triggering precipitation.

-

Pre-warming: Pre-warm analytical grade Methanol to 30°C. Causality: Elevating the temperature of the protic solvent temporarily increases the thermodynamic saturation limit, accommodating the hydrophobic difluorobenzyl group.

-

Dropwise Spiking: Under continuous, rapid vortexing, add the DMSO master stock to the methanol dropwise . Causality: Bulk addition creates localized zones of supersaturation, causing immediate and irreversible nucleation (crashing out).

-

Concentration Capping: Do not exceed a final concentration of 1 mM in methanol. If higher concentrations are required, a co-solvent system (e.g., 10% DMSO / 90% MeOH) must be utilized.

Workflow Visualization

Workflow for the preparation and self-validation of DMSO stock solutions.

References

Sources

Literature review of N-benzyl indole-3-carbaldehyde derivatives

An In-Depth Technical Guide to N-Benzyl Indole-3-Carbaldehyde Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of N-benzyl indole-3-carbaldehyde derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The indole scaffold is a privileged structure, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of a carbaldehyde group at the C-3 position and a benzyl group at the N-1 position creates a versatile molecular framework, enabling the synthesis of a wide array of derivatives with potent and diverse biological activities.[3][4][5] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and multifaceted therapeutic applications of these promising compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Core Synthesis Strategies: From Precursor to Derivative

The synthesis of N-benzyl indole-3-carbaldehyde derivatives is a well-established process, typically commencing with the functionalization of the indole ring. The causality behind the chosen synthetic pathways is rooted in achieving high yields and purity while allowing for versatile modifications.

N-Benzylation of the Indole Nucleus

The foundational step is the N-benzylation of indole-3-carbaldehyde. This reaction is crucial as the N-benzyl group often enhances the biological activity of the resulting derivatives compared to their unsubstituted counterparts.[6][7] The most common and efficient method involves an SN2 reaction using benzyl halide (typically benzyl bromide) in the presence of a weak base and a polar aprotic solvent.

Rationale for Reagent Selection:

-

Indole-3-carbaldehyde: The starting material, providing the core indole-aldehyde structure.

-

Benzyl Bromide: A reactive benzylating agent that readily participates in the nucleophilic substitution reaction.

-

Potassium Carbonate (K₂CO₃): A mild and inexpensive base, sufficient to deprotonate the indole nitrogen, making it nucleophilic, without causing unwanted side reactions.

-

Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 mechanism.

Experimental Protocol: Synthesis of 1-benzyl-1H-indole-3-carbaldehyde

-

Combine indole-3-carboxaldehyde (10 mmol), anhydrous potassium carbonate (K₂CO₃, 1.4 g), and dimethylformamide (DMF, 10 mL) in a round-bottom flask equipped with a reflux condenser.[8]

-

Add benzyl bromide (10.85 mmol) to the mixture with continuous stirring.[8]

-

Heat the mixture to reflux and maintain for approximately 6 hours.[7][8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.[8]

-

Pour the cooled mixture into cold water to precipitate the solid product.[8]

-

Filter the resulting solid, wash thoroughly with water to remove any residual DMF and salts, and dry to yield 1-benzyl-1H-indole-3-carbaldehyde.[8]

Derivatization of the 3-Carbaldehyde Group

The aldehyde functional group at the C-3 position is a versatile handle for creating a diverse library of derivatives, most notably through condensation reactions with nucleophiles like hydrazides or thiosemicarbazides.[6][9]

Workflow for Derivative Synthesis

Caption: General synthetic workflow for N-benzyl indole-3-carbaldehyde hydrazone derivatives.

Biological Activities and Therapeutic Potential

N-benzyl indole-3-carbaldehyde derivatives have demonstrated a remarkable spectrum of biological activities. The strategic combination of the indole nucleus, the N-benzyl group, and various substituents on the carbaldehyde-derived moiety allows for the fine-tuning of their pharmacological profiles.

Anticancer Activity

These derivatives have emerged as potent anticancer agents, particularly against aggressive cancer types like triple-negative breast cancer (TNBC).[8][9]

Mechanism of Action: Many derivatives exert their cytotoxic effects by targeting critical signaling pathways involved in cancer cell proliferation and survival. One key target identified is the Epidermal Growth Factor Receptor (EGFR).[8] By binding to the EGFR kinase domain, these compounds can inhibit downstream signaling, leading to cell cycle arrest and apoptosis.

Workflow for Anticancer Evaluation

Caption: Standard workflow for the evaluation of novel anticancer agents.

Quantitative Data: In Vitro Cytotoxicity The anticancer potential is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.[10]

| Compound Type | Cancer Cell Line | Target | IC₅₀ Value | Reference |

| Hydrazone Derivative (5b) | MDA-MB-231 (TNBC) | EGFR | 17.2 ± 0.4 nM | [8][9] |

| Hydrazone Derivative (5o) | MDA-MB-231 (TNBC) | EGFR | 19.6 ± 0.5 µM | [9] |

| Hydrazone Derivative (5j) | MDA-MB-231 (TNBC) | EGFR | 22.6 ± 0.1 µM | [9] |

Note: A lower IC₅₀ value indicates higher anticancer activity.[1]

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have shown significant promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant ESKAPE pathogens and MRSA.[11][12]

Structure-Activity Relationship (SAR): Studies have shown that the presence and position of halogen atoms (e.g., Cl, Br) or trifluoromethyl (CF₃) groups on the N-benzyl ring are critical for potent antibacterial efficacy.[11]

Quantitative Data: Minimum Inhibitory Concentration (MIC) The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.[1]

| Compound Type | Bacterial Strain | MIC Range (µg/mL) | Reference |

| Aminoguanidinium Derivatives | ESKAPE strains & MRSA | 2–16 | [11] |

| Aminoguanidinium Derivatives | Clinical K. pneumoniae | 4–16 | [11] |

| Pyrimidine Derivative (11b) | Candida albicans | > Cycloheximide | [13] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Certain N-benzyl indole-3-carbaldehyde derivatives, particularly N-acylhydrazones, have demonstrated significant anti-inflammatory properties.[14][15]

Mechanism of Action: NO/Cytokine Pathway The anti-inflammatory effects are often mediated through the nitric oxide (NO) pathway and the downregulation of pro-inflammatory cytokines.[14] These compounds can inhibit inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC), leading to reduced NO production.[15] This, in turn, suppresses the release of key inflammatory mediators.

Signaling Pathway

Caption: Anti-inflammatory mechanism of an indole derivative via the NO/cytokine pathway.[14][15]

Experimental evidence shows that these compounds can significantly decrease levels of TNF-α, IL-6, IL-17, and IFN-γ.[14] For instance, one N-acylhydrazone derivative (JR19) reduced leukocyte migration by up to 66% in an in vivo model.[15]

Spectroscopic Characterization

Unambiguous structure elucidation is paramount in drug development. N-benzyl indole-3-carbaldehyde derivatives are typically characterized using a suite of spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational frequencies confirm the presence of functional groups. For an N-benzyl-1H-indole-3-carboxamide derivative, characteristic peaks would include C=O (amide) stretch around 1660 cm⁻¹, aromatic C=C stretch near 1540 cm⁻¹, and sp³ C-H (methylene) stretch around 2900 cm⁻¹.[16][17]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed information about the proton environment. Aromatic protons typically appear in the 7.25-7.75 δppm range. The N-H proton of the indole ring can be seen around 7.8 δppm, while the methylene (CH₂) protons of the benzyl group present a characteristic singlet peak.[2][16]

-

Carbon-13 (¹³C NMR) Spectroscopy: Shows the chemical shifts for all unique carbon atoms. The carbonyl carbon of an amide or aldehyde is highly deshielded, appearing around 162 δppm, while aromatic carbons resonate between 120-140 δppm.[2][16]

Conclusion and Future Directions

N-benzyl indole-3-carbaldehyde and its derivatives represent a highly versatile and pharmacologically significant scaffold in modern drug discovery. The ease of synthesis and the ability to systematically modify the structure at multiple positions provide a robust platform for developing potent and selective therapeutic agents. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and anti-inflammatory agents underscores their vast potential.[8][11][14]

Future research should focus on expanding the chemical diversity of these derivatives, conducting comprehensive in vivo studies to validate the in vitro findings, and exploring novel mechanisms of action. Further investigation into their ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles will be crucial for translating these promising molecules from the laboratory to clinical applications.[18]

References

- In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Publishing.

- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.

- In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple neg

- A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Deriv

- Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy. Benchchem.

- Literature review on 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde. Benchchem.

- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.

- Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. PMC.

- Synthesis, characterization, and biological evaluation of indole aldehydes containing N-benzyl moiety. Taylor & Francis Group.

- New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.

- Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing.

- Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Deriv

- New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Undisclosed Source.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)

- Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)

- Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles.

- New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.

- 442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Deriv

- Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. PMC.

- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. IDEAS/RePEc.

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsisinternational.org [rsisinternational.org]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 7. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]

- 9. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 17. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide [ideas.repec.org]

- 18. benchchem.com [benchchem.com]

Stability of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde under physiological conditions

[1][2]

Executive Summary

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde exhibits a distinct stability dichotomy: it is chemically robust under neutral physiological buffers but metabolically labile in biological matrices (plasma, cytosol).[1][2]

-

Chemical Stability: High in neutral aqueous buffers (pH 7.4).[2] The 3,5-difluoro substitution on the benzyl ring significantly enhances resistance to oxidative dealkylation compared to non-fluorinated analogs.[1]

-

Metabolic Stability: Low to Moderate.[2] The C3-aldehyde moiety is a "soft spot," susceptible to rapid oxidation by Aldehyde Oxidase (AO) and Aldehyde Dehydrogenases (ALDH) to the corresponding carboxylic acid.[1][2]

-

Reactivity: The aldehyde group acts as an electrophile, readily forming reversible Schiff bases with primary amines (e.g., Lysine residues in serum albumin), complicating free-drug quantification.[1][2]

Physicochemical Stability Analysis

2.1. Hydrolytic Stability (pH Effects)

The core indole scaffold and the N-benzyl linkage are hydrolytically stable across the physiological pH range (pH 1.2 – 8.0).[2]

-

Acidic Conditions (pH < 2.0): unlike unsubstituted indole-3-carbaldehyde, which can dimerize to form urorosein-like pigments (di-indolylmethines) in high acid, the N-benzyl substitution sterically and electronically hinders C2-polymerization.[1][2] However, prolonged exposure to simulated gastric fluid may induce slow degradation.

-

Neutral/Basic Conditions (pH 7.4): The molecule remains intact.[2] The C–N bond connecting the indole and the benzyl group is resistant to spontaneous hydrolysis.

2.2. Solubility & Aggregation

-

Lipophilicity: The 3,5-difluorobenzyl group increases lipophilicity (cLogP ~ 3.5–4.0).[1][2] In aqueous physiological buffers (PBS), the compound has poor solubility (< 10 µM) and may form colloidal aggregates, leading to false negatives in enzymatic assays.[2]

-

Recommendation: Use 0.1% DMSO or cyclodextrin carriers for stability assays to ensure monomeric dispersion.[2]

Biological & Metabolic Stability

This section details the primary degradation pathways in biological systems (Plasma, Liver Microsomes).

3.1. The Aldehyde Oxidation Pathway (Major)

The primary metabolic instability arises from the C3-formyl group.[2] In the presence of cytosolic enzymes (ALDH) or varying amounts of Aldehyde Oxidase (AO) in plasma:

-

Oxidation: The aldehyde is irreversibly oxidized to 1-(3,5-difluorobenzyl)-indole-3-carboxylic acid .[1][2] This is the dominant clearance pathway.

-

Reduction: To a lesser extent, Alcohol Dehydrogenases (ADH) may reduce the aldehyde to the alcohol metabolite.[2]

3.2. The Schiff Base "Sink" (Reversible)

In plasma, the aldehyde reacts with the

-

Mechanism:

[1][2] -

Impact: This binding is often covalent but reversible.[2] Standard protein precipitation (e.g., with acetonitrile) can reverse the equilibrium, liberating the free drug, but it complicates "free fraction" analysis in equilibrium dialysis.

3.3. Impact of 3,5-Difluoro Substitution

The fluorine atoms are critical stabilizers.[1][2]

-

Metabolic Blockade: Unsubstituted benzyl groups are prone to hydroxylation and subsequent N-dealkylation by Cytochrome P450s (e.g., CYP3A4).[1][2] The 3,5-difluoro pattern blocks the most reactive metabolic sites on the phenyl ring, forcing metabolism toward the aldehyde group rather than the scaffold core.

Degradation Pathway Visualization

The following diagram illustrates the competing pathways of degradation and metabolism under physiological conditions.

Caption: Figure 1. Metabolic and chemical fate of the target compound.[2][3][4] The oxidative pathway to carboxylic acid is the primary clearance mechanism.

Experimental Protocols for Stability Assessment

To accurately assess stability without artifacts, specific trapping and handling methods are required.

Protocol A: Plasma Stability with Derivatization

Standard LC-MS analysis may underestimate the aldehyde due to Schiff base formation or oxidation during processing.[1][2] Derivatization stabilizes the analyte.[2]

Materials:

-

Human/Rat Plasma (pH 7.4).[2]

-

Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH) or Methoxylamine.[1][2]

-

Internal Standard (IS): Deuterated analog or structurally similar indole.[2]

Step-by-Step Workflow:

-

Preparation: Spike compound (1 µM final) into pre-warmed plasma (37°C).

-

Incubation: Aliquot samples at T=0, 15, 30, 60, 120 min.

-

Quenching & Derivatization (Critical):

-

Transfer 50 µL aliquot into a tube containing 200 µL Acetonitrile (with IS) AND 10 mM DNPH (acidified).

-

Rationale: The acid hydrolyzes Schiff bases (releasing bound drug) and DNPH instantly traps the aldehyde as a stable hydrazone, preventing further oxidation.[2]

-

-

Processing: Vortex (5 min), Centrifuge (4000g, 10 min).

-

Analysis: Inject supernatant into LC-MS/MS monitoring the Hydrazone adduct.

Protocol B: Chemical Stability (Buffer)

-

Buffer Systems: Prepare PBS (pH 7.[2]4) and SGF (Simulated Gastric Fluid, pH 1.2).[2]

-

Incubation: Spike compound (10 µM) with 0.1% DMSO cosolvent. Incubate at 37°C.

-

Sampling: Analyze at 0, 1, 4, 24 hours.

-

Detection: Direct UV-HPLC (280 nm) or LC-MS.[1][2]

-

Note: If peak broadening occurs, check for oxidation to acid (M+16 mass shift).[2]

-

Analytical Workflow Diagram

Caption: Figure 2. Optimized workflow for quantifying labile aldehydes in biological matrices using DNPH trapping.

References

-

Indole-3-carbaldehyde Metabolism : Stutz, R. E. (1958).[1][2][5] Enzymatic Formation of Indole-3-Carboxaldehyde from Indole-3-Acetic Acid.[1][5] Plant Physiology, 33(3), 207–212.[5] Link

-

Aldehyde Oxidase Activity : Pryde, D. C., et al. (2010).[2] Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441–8460. Link

-

Schiff Base Formation : Zhang, X., et al. (2012).[2] Reversible Covalent Binding of Aldehyde-Containing Drugs to Plasma Proteins.[1] Drug Metabolism and Disposition, 40(10), 1867-1876.[1] Link

-

Fluorine in Medicinal Chemistry : Gillis, E. P., et al. (2015).[2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link[2]

Sources

- 1. N/A,1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Excited indole-3-aldehyde from the peroxidase-catalyzed aerobic oxidation of indole-3-acetic acid. Reaction with and energy transfer to transfer ribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Metabolic Stability of 3,5-Difluorobenzyl Substituted Indoles

A Technical Guide for Medicinal Chemists and Drug Discovery Scientists

Executive Summary

This technical guide analyzes the metabolic stability profile of 3,5-difluorobenzyl substituted indoles , a privileged structural motif in modern drug design. The indole scaffold is ubiquitous in therapeutics but suffers from inherent metabolic liabilities, including C2/C3 oxidation and N-dealkylation. The strategic incorporation of a 3,5-difluorobenzyl group acts as a metabolic blockade, modulating lipophilicity (

Mechanistic Rationale: The 3,5-Difluorobenzyl "Shield"

The metabolic stability of the 3,5-difluorobenzyl motif is not accidental; it is a result of precise electronic and steric engineering that addresses specific "soft spots" in the benzyl-indole architecture.

1.1 Electronic Deactivation of the Phenyl Ring

CYP450 enzymes typically oxidize aromatic rings via an electrophilic attack, often leading to an arene oxide intermediate or direct hydroxylation (sigma complex formation).

-

Inductive Effect (-I): Fluorine is highly electronegative. Placing fluorine atoms at the 3 and 5 positions creates a strong electron-withdrawing effect that decreases the electron density of the phenyl ring.

-

Deactivation: This electron deficiency raises the activation energy required for the initial electrophilic attack by the high-valent Iron-Oxo species (

) of the CYP heme center. Consequently, the rate of aromatic hydroxylation is significantly reduced compared to an unsubstituted benzyl group.

1.2 Blocking Benzylic Oxidation

The benzylic position (the carbon attaching the phenyl ring to the indole nitrogen or C3) is a classic metabolic soft spot, prone to hydrogen atom abstraction (HAT) leading to hydroxylation and subsequent dealkylation.

-

Electronic Shielding: The electron-withdrawing nature of the 3,5-difluoro substitution inductively destabilizes the formation of the benzylic radical intermediate, which is electron-deficient.

-

Conformational Restriction: In many binding pockets (e.g., HIV-1 Capsid), the 3,5-difluorobenzyl group adopts a specific conformation that may sterically hinder CYP access to the benzylic protons.

1.3 Prevention of Para-Hydroxylation

While the 4-position (para) remains unsubstituted in a 3,5-difluoro pattern, the flanking fluorine atoms creates a steric and electrostatic environment that disfavors binding in the catalytic orientation required for para-hydroxylation. The 3,5-substitution pattern is often superior to 4-fluoro substitution because it blocks two meta positions while electronically deactivating the rest of the ring more effectively.

Visualization of Metabolic Pathways

The following diagram illustrates the metabolic fate of a generic benzyl-indole versus the stabilized 3,5-difluorobenzyl analog.

Figure 1: Comparative metabolic fate showing the blockade of oxidation pathways by 3,5-difluorobenzyl substitution.

Case Studies in Drug Development

3.1 HIV-1 Capsid Inhibitors (Lenacapavir Context)

In the development of long-acting HIV-1 capsid inhibitors, metabolic stability was paramount to achieve the target dosing interval (every 6 months).

-

Challenge: Early lead compounds with unsubstituted benzyl groups showed rapid clearance due to benzylic oxidation and aromatic hydroxylation.

-

Solution: Introduction of the 3,5-difluorobenzyl group.[1][2][3]

-

Outcome: This motif, combined with other structural features, contributed to an exceptionally low clearance rate (

in hepatocytes). The 3,5-diF group provided a dual benefit: it filled a hydrophobic pocket in the capsid protein interface (increasing potency via hydrophobic and multipolar interactions) while simultaneously blocking metabolic soft spots.

3.2 IDO1 Inhibitors

Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors often feature an indole core mimicking the substrate tryptophan.

-

SAR Insight: In a series of IDO1 inhibitors, replacing a standard benzyl group with a 3,5-difluorobenzyl moiety improved metabolic half-life (

) in human liver microsomes (HLM) by >2-fold. -

Mechanism: The motif stacks between the glycine-rich loop of the enzyme and forms multipolar interactions with the pocket interior, while its electron-deficient nature resists the oxidative environment often associated with heme-containing enzymes.

Experimental Protocol: Microsomal Stability Assay

To validate the stability conferred by the 3,5-difluorobenzyl group, the following standardized protocol using Human Liver Microsomes (HLM) is recommended. This protocol ensures data integrity and reproducibility.

4.1 Materials

-

Test Compound: 10 mM stock in DMSO.

-

Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

, 0.4 U/mL glucose-6-phosphate dehydrogenase. -

Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

4.2 Workflow Diagram

Figure 2: Step-by-step workflow for determining intrinsic clearance (

4.3 Data Analysis & Interpretation

Calculate the slope (

Equations:

-

Half-life (

): -

Intrinsic Clearance (

):

Benchmarks for Stability (Human):

| Stability Class |

References

-

Discovery of Lenacapavir (GS-6207): Link, J. O., et al. (2020). "Clinical Targeting of HIV Capsid Protein with a Long-Acting Small Molecule." Nature, 584(7822), 614-618.

-

Metabolic Stability of Fluorinated Molecules: Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 37, 320-330.

-

IDO1 Inhibitor Design: Röhrig, U. F., et al. (2019). "Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry, 62(17), 8091-8105.

-

Microsomal Stability Protocols: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

Methodological & Application

Synthesis protocol for 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde from indole-3-carboxaldehyde

Introduction & Scope

This Application Note details the optimized synthesis of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde (Target Molecule) from indole-3-carboxaldehyde .

This specific scaffold is a critical intermediate in medicinal chemistry, frequently appearing in the development of Sirtuin (SIRT) inhibitors , antiviral agents , and anticancer therapeutics . The 3,5-difluorobenzyl moiety is strategically chosen in drug design to enhance metabolic stability (by blocking P450 oxidation sites) and improve lipophilicity/membrane permeability compared to non-fluorinated analogs.

Core Reaction Strategy

The synthesis relies on a regioselective N-alkylation (

Critical Process Parameters (CPP)

To ensure reproducibility and high yields (>90%), the following parameters must be strictly controlled:

| Parameter | Specification | Scientific Rationale |

| Solvent System | Anhydrous DMF (Dimethylformamide) | Solubility & Polarity: Indole-3-carboxaldehyde has poor solubility in non-polar solvents.[1] DMF stabilizes the polar transition state of the |

| Base Selection | Sodium Hydride (NaH, 60% disp.)[2] | Thermodynamic Control: NaH provides irreversible deprotonation, driving the equilibrium completely to the indolyl anion. Carbonate bases (K₂CO₃) are safer but significantly slower for this substrate. |

| Temperature | 0°C | Exotherm Control: Deprotonation is exothermic and releases |

| Stoichiometry | 1.1 - 1.2 eq. Electrophile | Conversion: A slight excess of 3,5-difluorobenzyl bromide ensures complete consumption of the limiting reagent (indole), simplifying purification. |

Experimental Protocol

Method A: High-Yield Synthesis (NaH/DMF)

Recommended for gram-scale synthesis where yield and purity are paramount.

Reagents Required[2][3][4][5][6][7][8]

-

Indole-3-carboxaldehyde: 1.45 g (10.0 mmol)

-

3,5-Difluorobenzyl bromide: 2.28 g (11.0 mmol, 1.1 eq)

-

Sodium Hydride (60% in oil): 0.48 g (12.0 mmol, 1.2 eq)

-

Anhydrous DMF: 15 mL

-

EtOAc / Hexanes: For workup/purification

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (

) or Argon.[4] -

Dissolution: Add Indole-3-carboxaldehyde (1.45 g) and Anhydrous DMF (10 mL). Stir until fully dissolved.

-

Deprotonation:

-

Cool the solution to 0°C (ice/water bath).

-

Carefully add NaH (0.48 g) portion-wise over 5 minutes.

-

Observation: Vigorous bubbling (

gas) will occur. The solution will turn from pale yellow to a deep orange/red (formation of the indolyl anion). -

Stir at 0°C for 30 minutes to ensure complete deprotonation.

-

-

Alkylation:

-

Dissolve 3,5-Difluorobenzyl bromide (2.28 g) in DMF (5 mL) in a separate vial.

-

Add this solution dropwise to the reaction mixture at 0°C.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

-

Stir for 2–4 hours.

-

-

Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes). The starting material (

) should disappear, replaced by a higher running spot ( -

Workup:

-

Quench the reaction by slowly adding Saturated

(20 mL) at 0°C. -

Dilute with Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Critical Step: Wash the combined organic layers with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove residual DMF.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.[2][6]

-

-

Purification:

-

The crude solid is often pure enough (>95%).

-

If necessary, recrystallize from Ethanol or purify via flash chromatography (SiO2, Gradient: 0

30% EtOAc/Hexane).

-

Mechanism & Workflow Visualization

Reaction Mechanism ( )

The reaction proceeds via an irreversible deprotonation followed by a nucleophilic attack. The aldehyde group stabilizes the negative charge on the nitrogen, preventing C-alkylation.

Caption: Mechanistic pathway showing deprotonation and subsequent nucleophilic attack.

Experimental Workflow

This diagram illustrates the logical flow of the synthesis to ensure process control.

Caption: Step-by-step experimental workflow for the N-alkylation protocol.

Analytical Validation

Successful synthesis is confirmed by the following spectral characteristics:

| Method | Expected Signal | Interpretation |

| ¹H NMR (DMSO- | Aldehyde proton (CHO). Confirms the aldehyde is intact. | |

| C2-H proton. Often shifts slightly upfield upon N-alkylation compared to starting material. | ||

| Benzylic | ||

| Difluorophenyl protons. Characteristic pattern for 3,5-substitution. | ||

| LC-MS | Molecular ion peak corresponding to | |

| Appearance | Off-white / Tan Solid | Starting material is often beige; product is typically lighter or crystalline.[9] |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Moisture in solvent/reagents. | Use fresh anhydrous DMF. Ensure NaH is not degraded (should be grey, not white). |

| Starting Material Remains | Incomplete deprotonation. | Increase NaH to 1.5 eq. Ensure 30 min stir time before adding bromide. |

| New Spot at | Bis-alkylation (Rare). | Unlikely with this substrate. Check if the aldehyde was reduced (check NMR for alcohol). |

| Emulsion during Workup | DMF presence in aqueous layer. | Add more water to the aqueous phase and use Brine for the final wash. Filter through Celite if solid particulates persist. |

References

-

Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein J. Org. Chem.2021 , 17, 1939–1950. Link (General reference for N-alkylation conditions).

-

BenchChem Technical Support. "Selective N-Alkylation of Indoles: Protocols and Troubleshooting." BenchChem Application Notes. Link (Standard protocols for NaH/DMF usage).

-

Organic Syntheses. "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Org.[8][10] Synth.2024 , 101, 21-33. Link (Reference for Indole-3-CHO properties and handling).

-

PubChem Compound Summary. "1H-Indole-3-carbaldehyde." National Center for Biotechnology Information. Link (Physical properties and solubility data).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pure.mpg.de [pure.mpg.de]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. orgsyn.org [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Note & Protocol: Reductive Amination of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone transformation in modern medicinal chemistry and drug development, offering one of the most reliable and versatile methods for the synthesis of secondary and tertiary amines.[1] This one-pot procedure, which combines the formation of an imine or iminium ion with its subsequent reduction, is highly valued for its efficiency and broad substrate scope.[2][3] The resulting amine moieties are prevalent in a vast array of pharmacologically active compounds.

This guide focuses on the reductive amination of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde, a substrate of significant interest. The indole-3-carboxaldehyde core is a key intermediate for numerous biologically active molecules and natural products.[4][5] The incorporation of the 3,5-difluorobenzyl group at the N1 position often enhances metabolic stability and modulates pharmacokinetic properties through the strategic introduction of fluorine. This protocol provides a robust and optimized procedure using Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB), a mild and selective reducing agent that offers significant advantages over traditional methods.[2][6]

Mechanism and Rationale for Reagent Selection

The reductive amination process is a sequential reaction that occurs in a single pot. Understanding the underlying mechanism is critical for troubleshooting and optimization.

Step 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the indole-3-carbaldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield a Schiff base (imine) if a primary amine is used, or an iminium ion with a secondary amine. This dehydration step is typically the rate-limiting step and is often catalyzed by a weak acid.[6][7]

Step 2: Hydride-Mediated Reduction The formed imine or iminium ion is significantly more electrophilic than the starting aldehyde. A selective reducing agent is then used to deliver a hydride to the imine carbon, yielding the final amine product.

Why Sodium Triacetoxyborohydride (STAB)?

While several reducing agents can effect this transformation, Sodium Triacetoxyborohydride (STAB) is the reagent of choice for this substrate for several key reasons:[2][6][8]

-

Unmatched Selectivity: STAB is a sterically hindered and less reactive borohydride.[6] Its rate of reduction for iminium ions is substantially faster than for aldehydes or ketones.[6][9] This chemoselectivity prevents the undesirable reduction of the starting aldehyde to the corresponding alcohol, a common side reaction with stronger reducing agents like sodium borohydride (NaBH₄).[1][10]

-

Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require harsh acidic or basic conditions, preserving sensitive functional groups on complex substrates.[2][8] The 1-(3,5-Difluorobenzyl)-1H-indole core is stable under these conditions.

-

Operational Simplicity: The mildness and selectivity of STAB allow for a "one-pot" procedure where the aldehyde, amine, and reducing agent are all combined in the same vessel, streamlining the experimental workflow.[10]

-

Safety Profile: STAB is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which can release highly toxic hydrogen cyanide gas upon acidification during workup.[2][9]

The overall reaction mechanism is illustrated below:

Caption: The two-step mechanism of reductive amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde with a generic amine on a 1.0 mmol scale.

Materials and Reagents:

-

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde (1.0 eq, 285.3 mg)

-

Selected primary or secondary amine (1.1 - 1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq, 318 mg)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL)

-

Glacial Acetic Acid (optional, typically not required for aldehydes)[2]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, and standard glassware

Workflow Diagram:

Caption: Step-by-step experimental workflow for reductive amination.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde (1.0 eq, 285.3 mg).

-

Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE, 10 mL) and stir until the aldehyde is fully dissolved. Add the desired amine (1.1 eq) via syringe.

-

Imine Formation: Stir the mixture at room temperature for 20-60 minutes to facilitate the formation of the imine intermediate.[10] For less reactive amines, this pre-stirring time is beneficial.

-

Addition of Reducing Agent: Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 318 mg) to the stirring solution in portions over 5-10 minutes. Note: The addition may cause slight effervescence.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (1 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amine product.

Key Parameters and Data Summary

The success of the reductive amination is dependent on several key parameters. The following table provides a guideline for typical conditions and their rationale.

| Parameter | Recommended Value | Rationale & Expert Insights |

| Stoichiometry (Aldehyde:Amine:STAB) | 1 : 1.1-1.2 : 1.5 | A slight excess of the amine helps drive imine formation. An excess of STAB ensures complete reduction of the intermediate. |

| Solvent | Anhydrous DCE or DCM | Chlorinated solvents are preferred as they are aprotic and effectively solubilize the reagents.[2][8] THF can also be used, but reactions may be slower.[2] |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature. Heating is generally not required and may lead to side products. |

| Acid Catalyst | Generally not required | Acetic acid can catalyze imine formation but is often unnecessary for reactive aldehydes and may complicate workup.[2][11] It is more commonly used for ketones.[10] |

| Reaction Time | 2-12 hours | Highly dependent on the nucleophilicity of the amine. Monitor by TLC or LC-MS for optimal results. |

Safety and Handling

Proper safety precautions are mandatory when performing this protocol.

-

Sodium Triacetoxyborohydride (STAB): STAB is a moisture-sensitive reagent.[12] It reacts with water, especially under acidic conditions, to release hydrogen gas. Handle in a well-ventilated fume hood under an inert atmosphere.[12][13] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][14] Store in a tightly sealed container in a dry place.[12][14]

-

1,2-Dichloroethane (DCE) / Dichloromethane (DCM): These are halogenated solvents and are suspected carcinogens. All handling must be performed in a certified chemical fume hood. Avoid inhalation and skin contact.[15]

-

Quenching: The quenching step with NaHCO₃ should be performed slowly and carefully, as it neutralizes acetic acid byproducts from the STAB and can cause gas evolution (CO₂).

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive (hydrolyzed) STAB.2. Low nucleophilicity of the amine.3. Insufficient reaction time. | 1. Use a fresh bottle of STAB or purchase from a reliable supplier.2. Add 1 equivalent of acetic acid to catalyze imine formation. Consider gentle heating (40 °C).3. Allow the reaction to run for a longer period (up to 24 hours). |

| Starting Aldehyde Remains | 1. Insufficient STAB.2. Incomplete imine formation. | 1. Add an additional portion of STAB (0.3-0.5 eq) and continue stirring.2. Increase the pre-stirring time of the aldehyde and amine before adding STAB. |

| Formation of Alcohol Byproduct | Contamination with a stronger reducing agent (e.g., NaBH₄). | Ensure the correct borohydride reagent is used. STAB is highly selective and should not reduce the aldehyde. |

| Dialkylation of Primary Amine | The secondary amine product reacts with another molecule of the aldehyde. | Use a larger excess of the primary amine (2-3 eq) or add the aldehyde slowly to a solution of the amine and STAB. A stepwise procedure can also be used.[6][8] |

References

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

-

Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

-

Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones. ACS Omega. [Link]

-

Material Safety Data Sheet - Sodium triacetoxyborohydride. Cole-Parmer. [Link]

-

Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

-

Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles. RSC Publishing. [Link]

-

Reductive Amination Reaction. OpenBU. [Link]

-

A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. [Link]

- Synthetic method for indole-3-carboxaldehyde compounds.

-

Boron reagents for reductive amination. ResearchGate. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Green Chemistry. BORIS Portal. [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DSpace [open.bu.edu]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. lifechempharma.com [lifechempharma.com]

- 13. aksci.com [aksci.com]

- 14. lobachemie.com [lobachemie.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Schiff base formation using 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

An Application Guide to the Synthesis and Characterization of Novel Schiff Bases from 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Indole-Based Schiff Bases

In the landscape of medicinal chemistry, Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, represent a cornerstone of synthetic versatility and pharmacological relevance.[1][2][3] The condensation reaction between a primary amine and a carbonyl compound, first reported by Hugo Schiff in 1864, provides a straightforward entry into a vast chemical space.[2][3] When the indole scaffold, a privileged heterocyclic motif found in numerous natural products and pharmaceuticals, is incorporated into a Schiff base structure, the resulting compounds often exhibit a remarkable array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[4][5][6][7]

This guide focuses on the synthesis of novel Schiff bases using a specifically functionalized precursor: 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde . The introduction of the 3,5-difluorobenzyl group at the N1 position of the indole ring is a strategic design choice. The fluorine atoms can enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of the molecule, potentially leading to enhanced binding affinity with biological targets. This document provides a comprehensive, experience-driven protocol for the synthesis, purification, and characterization of Schiff bases derived from this advanced intermediate, designed to empower researchers in their drug discovery efforts.

The Mechanism: A Tale of Nucleophilic Addition and Dehydration

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[1][8] The process is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group and facilitate the final dehydration step.[8][9] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The reaction proceeds in two main stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by proton transfers to form a neutral, but unstable, intermediate called a carbinolamine or hemiaminal.[1][8]

-

Dehydration: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair on the adjacent nitrogen atom then expels the water molecule, forming a resonance-stabilized iminium ion. A final deprotonation step yields the stable imine, or Schiff base, product.[8]

The entire process is reversible, and to drive the reaction to completion, it is often necessary to remove the water that is formed, for example, by using a Dean-Stark apparatus or by carrying out the reaction in a solvent where the product is insoluble and precipitates out.[1][10]

Sources

- 1. scispace.com [scispace.com]

- 2. chemijournal.com [chemijournal.com]

- 3. allsubjectjournal.com [allsubjectjournal.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. jmnc.samipubco.com [jmnc.samipubco.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. quora.com [quora.com]

Application Notes & Protocols: Synthesis and Utility of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and detailed laboratory protocols for the synthesis of 1-(3,5-difluorobenzyl)-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical research and development. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to a wide range of therapeutics.[1] Specifically, indole-3-carbaldehyde and its N-substituted analogues serve as versatile precursors for complex bioactive molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] This document outlines a robust, two-step synthetic strategy, beginning with the regioselective formylation of indole to yield indole-3-carbaldehyde, followed by a selective N-alkylation to afford the target compound. The causality behind critical experimental choices, validated protocols, troubleshooting guides, and characterization data are presented to ensure scientific integrity and reproducibility.

Synthetic Strategy Overview

The synthesis of 1-(3,5-difluorobenzyl)-1H-indole-3-carbaldehyde is most efficiently achieved through a two-part sequence. The initial step involves the formylation of the indole core at the electron-rich C3 position, which is significantly more nucleophilic than the N1 position.[5] This pre-functionalization at C3 also serves to increase the acidity of the N-H proton, facilitating the subsequent N-alkylation step.[6]

The overall transformation is as follows:

Caption: Overall two-step synthesis pathway.

Part I: Synthesis of Indole-3-carbaldehyde via Vilsmeier-Haack Reaction

Principle and Mechanism

The Vilsmeier-Haack reaction is the classic and most reliable method for the formylation of electron-rich heterocycles like indole.[7] The reaction proceeds through the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the interaction of a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[8][9] This reagent is a weak electrophile, making it highly selective for the most nucleophilic position of the indole ring, which is C3.[10] The subsequent electrophilic aromatic substitution, followed by hydrolysis during aqueous workup, yields the desired aldehyde.[9]

Detailed Experimental Protocol

Caption: Experimental workflow for indole formylation.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

|---|---|---|---|---|

| Indole | 117.15 | 10.0 g | 85.36 | 1.0 |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 50 mL | - | Solvent/Reagent |

| Phosphorus oxychloride (POCl₃) | 153.33 | 8.6 mL (14.1 g) | 91.9 | 1.08 |

| Sodium Carbonate (Na₂CO₃), saturated soln. | - | As needed | - | - |

| Ethanol (for recrystallization) | - | As needed | - | - |

Procedure:

-

Vilsmeier Reagent Formation: To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 25 mL of anhydrous DMF. Cool the flask to 0-5 °C in an ice-salt bath.[11] With vigorous stirring, add phosphorus oxychloride (8.6 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a pinkish or yellow complex indicates the Vilsmeier reagent has formed.[11]

-

Formylation Reaction: In a separate flask, dissolve indole (10.0 g) in 25 mL of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent over 1 hour, maintaining the low temperature.[7]

-

Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to 85-95 °C and stir for 5-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a beaker filled with crushed ice (~200 g) with vigorous stirring.[7]

-

Neutralization and Precipitation: Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium carbonate until the solution is alkaline (pH > 8). This step is exothermic and should be performed with caution. The product will precipitate as a solid.[12][13]

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.[11] The crude product can be further purified by recrystallization from ethanol to yield indole-3-carbaldehyde as a tan or off-white solid.

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low or No Yield | Moisture in reagents/glassware quenching the Vilsmeier reagent. | Ensure all glassware is oven-dried. Use anhydrous DMF and freshly distilled POCl₃.[8] |

| Decomposed DMF (fishy odor). | Use a fresh, high-purity bottle of DMF. | |

| Formation of Dark/Black Byproduct | Overheating during reagent formation or reaction. | Maintain strict temperature control, especially during the dropwise addition of POCl₃.[14] |

| Difficult Filtration | Product is very fine or oily. | Ensure complete precipitation by cooling the neutralized mixture in an ice bath for an extended period before filtration. |

Expected Product Characterization

| Property | Expected Value | Reference |

| Appearance | Tan to off-white solid | [15] |

| Yield | 85-96% | [7][13] |

| Melting Point | 196–199 °C | [11][13] |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 12.14 (s, 1H, NH), 9.95 (s, 1H, CHO), 8.30-8.09 (m, 2H, Ar-H), 7.56-7.20 (m, 3H, Ar-H) | [13] |

| ¹³C NMR (DMSO-d₆), δ (ppm) | 185.3, 138.9, 137.4, 124.5, 123.8, 122.5, 121.2, 118.5, 112.8 | [16] |

Part II: Synthesis of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde via N-Alkylation

Principle and Mechanism

The N-alkylation of indole-3-carbaldehyde proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[17] The N-H proton of the indole ring is weakly acidic (pKa ≈ 17 in DMSO).[18] A strong base, such as sodium hydride (NaH), is required to deprotonate the nitrogen, forming a highly nucleophilic indolate anion.[6] This anion then attacks the electrophilic carbon of the 3,5-difluorobenzyl bromide, displacing the bromide leaving group to form the N-C bond.[17] The use of a strong base and a polar aprotic solvent like DMF is crucial to favor N-alkylation over competitive C3-alkylation.[6]

Detailed Experimental Protocol

Caption: Experimental workflow for N-alkylation.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

|---|---|---|---|---|

| Indole-3-carbaldehyde | 145.16 | 5.0 g | 34.4 | 1.0 |

| Sodium Hydride (NaH), 60% in mineral oil | 24.00 | 1.65 g | 41.3 | 1.2 |

| 3,5-Difluorobenzyl bromide | 207.02 | 7.82 g | 37.8 | 1.1 |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 70 mL | - | Solvent |

| Saturated aq. NH₄Cl | - | As needed | - | - |

| Ethyl Acetate | - | As needed | - | - |

| Brine | - | As needed | - | - |

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.65 g of 60% dispersion). Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, carefully decanting the hexane each time. Add 40 mL of anhydrous DMF.

-

Deprotonation: Cool the NaH suspension to 0 °C using an ice bath. Dissolve indole-3-carbaldehyde (5.0 g) in 30 mL of anhydrous DMF and add it dropwise to the stirred NaH suspension. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete, until gas evolution ceases.[6]

-

Alkylation: Add a solution of 3,5-difluorobenzyl bromide (7.82 g) in 10 mL of anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Reaction Completion: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[6]

-

Extraction: Dilute the mixture with water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient deprotonation (inactive NaH or weak base). | Use fresh, high-quality NaH. Ensure complete deprotonation before adding the alkylating agent.[18] |

| Poor quality alkylating agent. | Use freshly prepared or purified 3,5-difluorobenzyl bromide. | |

| C3-Alkylation Side Product | Incomplete deprotonation allows the neutral indole to react. | Ensure sufficient base (1.1-1.5 eq.) and adequate time for deprotonation. The presence of the C3-aldehyde group strongly disfavors C3-alkylation, but it is a theoretical possibility.[6] |

| Low Yield | Reaction quenched by moisture. | Use rigorously anhydrous solvents and reagents and maintain a strict inert atmosphere.[18] Consider adding catalytic potassium iodide (KI) to facilitate the reaction, especially if using an alkyl chloride.[19] |

Expected Product Characterization

| Property | Expected Value |

| Appearance | White to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | ~10.0 (s, 1H, CHO), ~8.3 (d, 1H, Ar-H), ~7.8 (s, 1H, Ar-H), ~7.4-7.2 (m, 3H, Ar-H), ~6.8 (m, 1H, Ar-H), ~6.7 (d, 2H, Ar-H), ~5.4 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | ~185.0, ~163.0 (d, J≈250 Hz, C-F), ~140.0, ~137.0, ~129.0, ~124.0, ~123.0, ~122.0, ~112.0 (dd, C-F), ~110.0, ~104.0 (t, C-F), ~50.0 |

| Note: NMR chemical shifts are estimated based on analogous structures and general principles of NMR spectroscopy. Actual values should be confirmed experimentally.[20][21] |

Part III: Application in Pharmaceutical Intermediate Synthesis